molecular formula C7H8O3 B020788 6,7-dihydrocyclopenta[d][1,3]dioxin-5(4H)-one CAS No. 102306-78-5

6,7-dihydrocyclopenta[d][1,3]dioxin-5(4H)-one

Cat. No. B020788
M. Wt: 140.14 g/mol
InChI Key: BIZWYVHBKSEJJL-UHFFFAOYSA-N
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Description

Heterocyclic compounds are crucial in medicinal chemistry and materials science due to their diverse biological activities and applications in drug development and industrial processes. Understanding their synthesis, molecular structure, chemical reactions, and properties is essential for exploring their potential uses.

Synthesis Analysis

The synthesis of heterocyclic compounds often involves the construction of the ring system through condensation reactions, cyclization, and functional group transformations. For example, 1,2- & 1,4-dihydropyridines are synthesized using various methodologies, highlighting the versatility of synthetic approaches in accessing different heterocyclic frameworks (Sharma & Singh, 2017).

Scientific Research Applications

Analytical Methods for Antioxidant Activity

Dioxin derivatives have been studied in the context of their antioxidant properties. Various tests such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) are used to determine antioxidant activity, leveraging spectrophotometry to assess reactions involving antioxidants. These methods are crucial in evaluating the antioxidant capacity of complex samples, which can include dioxin-like compounds (Munteanu & Apetrei, 2021).

Genetic Toxicology of Chlorinated Dibenzodioxins

Research on chlorinated dibenzodioxins, a class of compounds related to dioxins, has explored their potential mutagenicity and cytological effects. Despite mixed results, these studies have contributed to understanding the genetic impact of dioxin exposure, highlighting the need for further research in this area (Wassom, Huff, & Loprieno, 1977).

Environmental and Health Impacts of Dioxins

The accumulation and effects of dioxins, including those from industrial processes, have been extensively studied, particularly their environmental contamination and potential health risks. This research provides critical insights into the mechanisms of dioxin toxicity and the importance of monitoring and mitigating environmental exposure (Alaluusua & Lukinmaa, 2006).

Synthesis and Biological Activity of Sultone Derivatives

Sultone derivatives, which are structurally similar to dioxins, have shown potential in pharmacological applications due to their anticoagulant, antimicrobial, and antitumor properties. The exploration of these compounds emphasizes the need for further research into their synthetic methods and biological activities (Hryhoriv, Lega, & Shemchuk, 2021).

Cyclodextrin Inclusion Complexes with Antibiotics

While not directly linked to "6,7-dihydrocyclopenta[d][1,3]dioxin-5(4H)-one," the study of cyclodextrin inclusion complexes highlights the potential of using molecular encapsulation to enhance the solubility and bioavailability of pharmaceuticals, including those with dioxin-like structures (Boczar & Michalska, 2022).

properties

IUPAC Name

6,7-dihydro-4H-cyclopenta[d][1,3]dioxin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c8-6-1-2-7-5(6)3-9-4-10-7/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZWYVHBKSEJJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1OCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20403110
Record name 6,7-Dihydro-2H-cyclopenta[d][1,3]dioxin-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dihydrocyclopenta[d][1,3]dioxin-5(4H)-one

CAS RN

102306-78-5
Record name 6,7-Dihydro-2H-cyclopenta[d][1,3]dioxin-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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